

Kinome-wide profiling of Lck inhibitor 2 for offtarget kinases

Author: BenchChem Technical Support Team. Date: December 2025



Kinome-wide Profiling of Lck Inhibitors: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinome-wide selectivity of three prominent Lck inhibitors: the selective inhibitor A-770041, the multi-targeted inhibitor Dasatinib, and the dual Lck/Src inhibitor Saracatinib. Understanding the off-target profiles of these inhibitors is crucial for interpreting experimental results and for the development of more specific and effective therapeutic agents.

Comparative Kinome Profiling Data

The following table summarizes the kinome-wide profiling data for A-770041, Dasatinib, and Saracatinib, obtained from KINOMEscan™ assays. The data is presented as "Percent of Control" (%Ctrl), where a lower value indicates stronger binding of the inhibitor to the kinase. The screening was performed at a concentration of 10 µM for A-770041 and Dasatinib, and IC50 values are provided for Saracatinib for key targets.



Kinase Target	A-770041 (%Ctrl @ 10μΜ)[1]	Dasatinib (%Ctrl @ 10μΜ)	Saracatinib (IC50, nM)[2][3]
LCK	0.5	0.1	2.7 - 11
SRC	35.5	0.1	2.7
ABL1	96	0.1	>1000
FYN	1.1	0.1	11
YES1	1.2	0.1	11
LYN	0.9	0.1	11
нск	0.6	0.1	-
FGR	1.1	0.1	11
BLK	2.5	0.1	11
KIT	98	0.1	-
PDGFRB	97	0.1	-
EPHA2	6.5	0.2	-
EPHA3	2.2	0.3	-
EPHA4	1.5	0.2	-
EPHA7	0.8	0.2	-
EPHB2	1.3	0.2	-
EPHB4	0.7	0.3	-
TEC	3.2	0.1	-
ВТК	16.5	0.1	-
RIPK2	9.5	0.1	-
DDR1	1.2	0.2	-
p38α (MAPK14)	100	1.2	>1000
KDR (VEGFR2)	100	18	-



Data for Dasatinib was also sourced from the LINCS database and cross-referenced with public information on its broad target profile.

Experimental Protocols KINOMEscan™ Competition Binding Assay

The KINOMEscan[™] assay platform is a high-throughput, competition-based binding assay used to determine the interaction of a test compound against a large panel of kinases.

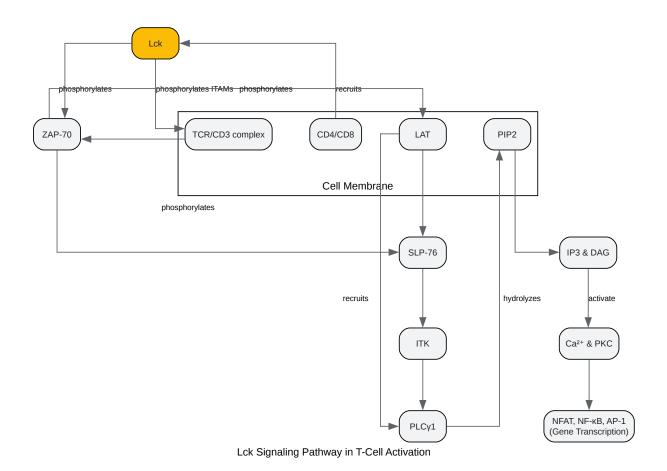
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction between the compound and the kinase.

Methodology:

- Immobilization: A proprietary, broadly-selective kinase inhibitor is covalently attached to a solid support.
- Kinase Binding: A panel of DNA-tagged kinases is incubated with the immobilized ligand.
- Competition: The test compound is added to the mixture at a specified concentration (e.g., 10 μM for single-point screening or in a dose-response format for Kd determination).
- Washing: Unbound components are washed away.
- Quantification: The amount of DNA-tagged kinase remaining on the solid support is quantified using qPCR.
- Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control. The results are typically expressed as "Percent of Control" (%Ctrl), where a lower percentage indicates a higher degree of binding by the test compound. For dose-response experiments, the dissociation constant (Kd) can be calculated.



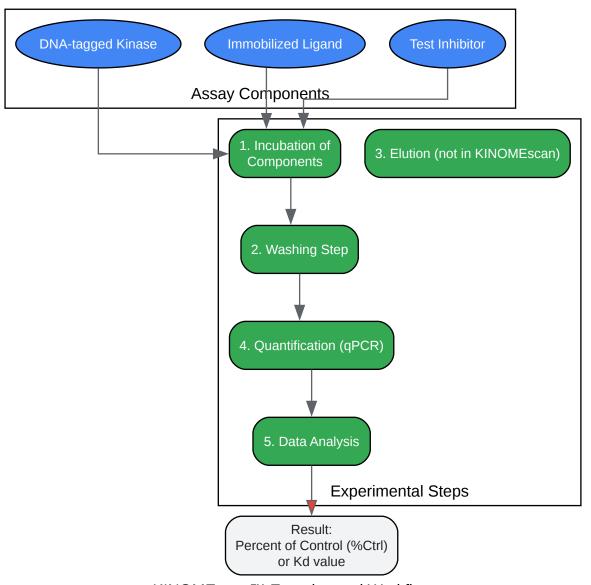
Signaling Pathway and Experimental Workflow Visualizations



Click to download full resolution via product page

Caption: Lck signaling cascade upon T-cell receptor (TCR) activation.





KINOMEscan™ Experimental Workflow

Click to download full resolution via product page

Caption: Generalized workflow for a competition-based kinome profiling assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Kinome-wide profiling of Lck inhibitor 2 for off-target kinases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674660#kinome-wide-profiling-of-lck-inhibitor-2-for-off-target-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com